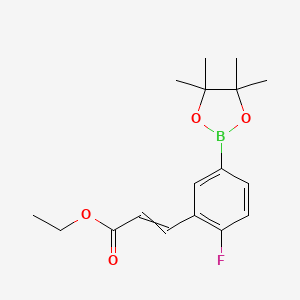
(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a fluoro group and an ethyl acrylate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:
Borylation Reaction: The starting material, 2-fluoro-5-bromophenyl, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Heck Reaction: The boronic ester intermediate is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This step introduces the ethyl acrylate moiety to the phenyl ring, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The acrylate moiety can undergo reduction to form the corresponding alkane.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
科学研究应用
(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles cause localized damage to cancer cells, leading to their destruction. The boronic ester group plays a crucial role in this process by facilitating the accumulation of the compound in cancer cells.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with different reactivity and applications.
Trifluorotoluene: A fluorinated aromatic compound with different functional groups and reactivity.
Comparison: (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to its combination of a boronic ester, fluoro group, and ethyl acrylate moiety. This combination imparts specific reactivity and properties, making it suitable for specialized applications in organic synthesis and medical research. In contrast, similar compounds like phenylboronic acid and pinacolborane have different functional groups and reactivity, limiting their use in certain applications.
属性
分子式 |
C17H22BFO4 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
ethyl 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-7-12-11-13(8-9-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
InChI 键 |
FIJDHTAZSQMGGB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















